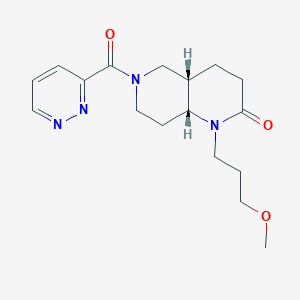![molecular formula C10H16N4O2 B5397021 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid, also known as MIPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIPC is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid is not fully understood, but it is believed to act as a modulator of various neurotransmitter receptors, including the GABA-A receptor and the NMDA receptor. 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid has also been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid in laboratory experiments is its relatively low toxicity and high solubility in water, which makes it easy to administer to test subjects. Another advantage is its ability to modulate the activity of various neurotransmitter receptors, which makes it a useful tool for studying the effects of these receptors on behavior and physiology. One limitation of using 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid in laboratory experiments is its relatively short half-life, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for research on 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is its use as an anxiolytic or sedative agent in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid and its effects on various neurotransmitter receptors.
Métodos De Síntesis
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 1-methyl-2-nitroimidazole with ethylene diamine, followed by the reduction of the nitro group and the subsequent reaction with 2-bromoacetic acid. The final product is obtained through the hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In one study, 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid was shown to have an inhibitory effect on the growth of human colon cancer cells. Another study found that 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid can modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Propiedades
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13-4-2-12-9(13)7-14-5-3-11-8(6-14)10(15)16/h2,4,8,11H,3,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWHSPQRBQSJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCNC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5396938.png)
![3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5396940.png)
![2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine](/img/structure/B5396941.png)
![1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)
![3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5396958.png)

![N,N-dimethyl-7-(4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5396978.png)
![4-[3-[(4-acetylphenyl)amino]-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5396987.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5397002.png)

![2-{[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5397007.png)
![3-{[(3,4-dimethoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)
